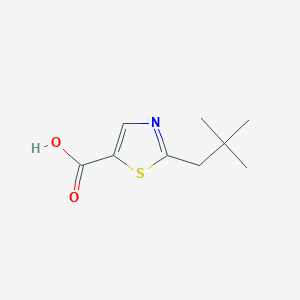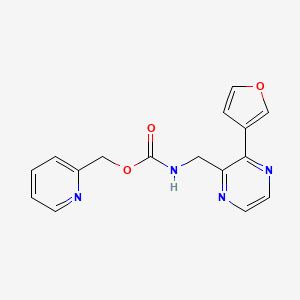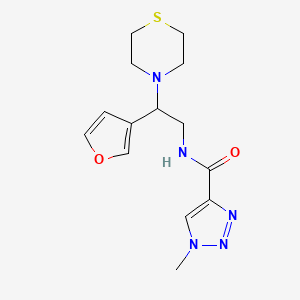
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . Triazoles, on the other hand, are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry .
Chemical Reactions Analysis
Furans are important intermediates for synthesis of oxygenated natural products . Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would depend on the specific arrangement of its atoms and the nature of its constituent parts. Furans, for example, are aromatic and relatively stable, but they can also be quite reactive under certain conditions .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Compounds related to the specified chemical structure have been synthesized through various methods. One study described the design, synthesis, and characterization of azole derivatives, including triazole compounds, demonstrating their antimicrobial activities against certain microorganisms (Başoğlu et al., 2013). Another research focused on the synthesis and crystal structure of a compound with a closely related structure, providing insights into its molecular interactions and stability through DFT studies (Sun et al., 2021).
Antimicrobial and Pharmacological Properties
- The antimicrobial properties of derivatives have been a significant area of research. For instance, new 1,2,4-triazole derivatives containing a morpholine moiety were synthesized and found to exhibit antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Sahin et al., 2012).
- In the realm of pharmacology, compounds with the furan and triazole motifs have been investigated for their potential antinociceptive properties, indicating a broad scope for their application in pain management (Siwek et al., 2008).
Material Science and Chemistry Applications
- Research has also delved into the chemistry of furan and triazole derivatives for applications in material science, such as corrosion inhibition. One study demonstrated the corrosion inhibition property of azomethine functionalized triazole derivatives, highlighting their effectiveness in protecting mild steel in acidic environments (Murmu et al., 2020).
Orientations Futures
The future directions in the study of furan compounds and related molecules are likely to involve further exploration of their synthesis, reactivity, and potential applications. There is also a growing interest in the development of more sustainable and environmentally friendly methods for the synthesis of these types of compounds .
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18-9-12(16-17-18)14(20)15-8-13(11-2-5-21-10-11)19-3-6-22-7-4-19/h2,5,9-10,13H,3-4,6-8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORMZWLEULIWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

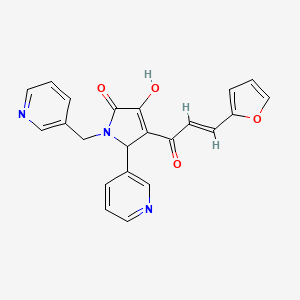
![5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol](/img/structure/B2833314.png)
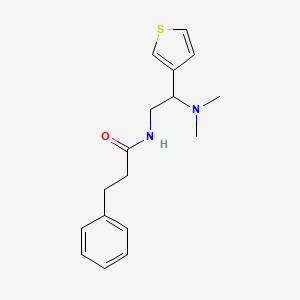

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)
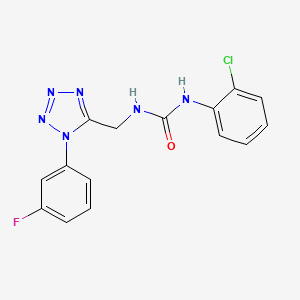
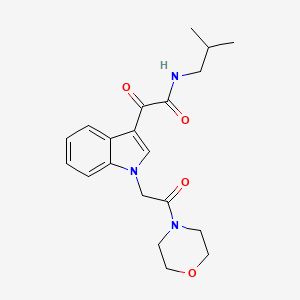
![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)


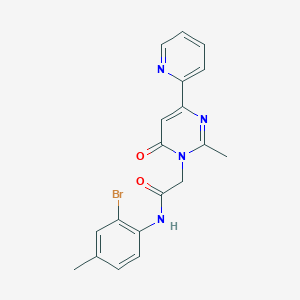
![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2833332.png)
